molecular formula C42H62O16 B597956 Licoricesaponin H2 (Liquiritinic acid diglucoside) CAS No. 135815-61-1

Licoricesaponin H2 (Liquiritinic acid diglucoside)

Cat. No.: B597956
CAS No.: 135815-61-1
M. Wt: 822.9 g/mol
InChI Key: IPBGQSWRSQPGCF-LIOOBZAHSA-N
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Description

Historical and Taxonomic Context of Glycyrrhiza Species Producing Licoricesaponin H2

The genus Glycyrrhiza, comprising approximately 20 accepted species within the legume family Fabaceae, exhibits a subcosmopolitan distribution spanning Asia, Australia, Europe, and the Americas. Licoricesaponin H2 has been systematically identified and isolated from several key species within this taxonomically diverse genus, establishing clear patterns of chemical distribution that correlate with phylogenetic relationships. The compound demonstrates particularly notable concentrations in Glycyrrhiza uralensis Fischer, commonly referred to as Chinese licorice, where it was first comprehensively characterized through extensive chemical and physicochemical investigations.

Glycyrrhiza uralensis, distributed across Central and East Asia, represents one of the primary natural sources of Licoricesaponin H2, with the compound being isolated from the air-dried roots collected from northeastern China. The species Glycyrrhiza inflata, another significant producer of this saponin, has been documented to contain Licoricesaponin H2 alongside other related triterpene compounds. Research conducted on Glycyrrhiza lepidota, known as American licorice, revealed that Licoricesaponin H2 serves as one of the major saponins isolated from the stolons of this North American species. This distribution pattern across geographically distinct species suggests an evolutionarily conserved biosynthetic pathway for this particular saponin structure.

Nomenclature and Classification of Triterpene Saponins in Licorice

Licoricesaponin H2 belongs to the triterpene glycoside class of saponins, which are characterized as natural glycosides possessing 30 carbon atoms in their core structure. These compounds consist of a triterpene aglycone attached to one or more sugar molecules, exhibiting significant biological activities and pharmacological properties that distinguish them from other saponin subclasses. The structural foundation of Licoricesaponin H2 represents a complex glycoside wherein multiple sugar units are linked to a triterpene backbone through glycosidic bonds.

The systematic nomenclature of Licoricesaponin H2 reflects its chemical structure and relationship to other licorice-derived saponins. The compound is formally designated as 3-O-[β-D-glucuronopyranosyl(1→2)-β-D-glucuronopyranosyl]liquiritic acid, indicating the presence of two glucuronic acid residues attached to the C-3 position of the triterpene backbone. This structural arrangement places Licoricesaponin H2 within the monodesmosidic saponin category, characterized by a single sugar chain attachment point, distinguishing it from bidesmosidic saponins that possess sugar chains at multiple positions.

The classification system for licorice saponins has evolved through extensive chemical investigations, with Licoricesaponin H2 being part of a systematically characterized series including Licoricesaponins D3, E2, F3, G2, J2, and K2. Each compound within this series exhibits distinct structural modifications while maintaining the fundamental oleanane-type triterpene core structure. The H2 designation specifically refers to the stereochemical configuration at positions 18 and 20, where the compound exhibits β and α orientations respectively, as indicated by the alternative name (18β,20α)-Glycyrrhizic acid.

The amphipathic nature of Licoricesaponin H2, resulting from the combination of lipophilic triterpene backbone and hydrophilic sugar residues, classifies it among the surfactant-active natural products. This structural arrangement enables interaction with cell membrane components, including cholesterol and phospholipids, contributing to the biological activities observed for this compound class.

Significance in Phytochemistry and Biomedical Research

Licoricesaponin H2 has garnered substantial attention in phytochemical research due to its unique structural features and demonstrated biological activities. The compound serves as a valuable chemical marker for understanding the metabolic diversity within Glycyrrhiza species and provides insights into the evolutionary relationships among licorice-producing plants. Phylogenetic analyses incorporating saponin composition data have revealed that Glycyrrhiza lepidota, which produces Licoricesaponin H2 as a major saponin, represents an intermediate form between glycyrrhizin-producing species and macedonoside C-producing species.

Research investigations have documented significant hepatoprotective activities for Licoricesaponin H2, with the compound demonstrating the ability to lower alanine aminotransferase and aspartate aminotransferase levels in primary rat hepatocytes injured by D-galactosamine. These protective effects occur within concentration ranges of 30-120 micromolar, indicating potent biological activity at physiologically relevant concentrations. The hepatoprotective mechanism appears to involve inhibition of phospholipase A2 activity, with Licoricesaponin H2 exhibiting an inhibitory concentration 50 value of 3.6 micromolar, representing one of the most potent activities observed among licorice saponins.

The compound has demonstrated significant anti-inflammatory properties through multiple cellular pathways. Licoricesaponin H2 effectively suppresses the activation of tumor necrosis factor-alpha signaling pathways, which play crucial roles in inflammation and fibrosis development. Additionally, the compound modulates epithelial-mesenchymal transition processes and influences extracellular matrix remodeling, suggesting potential applications in fibrotic disease management. These activities position Licoricesaponin H2 as a compound of interest for developing therapeutic interventions targeting inflammatory conditions.

Current research has expanded to examine the distribution and quality variations of Licoricesaponin H2 across different geographical regions. Studies utilizing high-performance liquid chromatography analysis have revealed significant differences in saponin content among Glycyrrhiza uralensis samples from various production areas, with specific retention times and spectral characteristics enabling precise identification and quantification. The compound exhibits characteristic retention times of approximately 11.55 minutes under standardized analytical conditions, facilitating its detection and measurement in complex plant extracts.

Chemical Property Value Reference
Molecular Formula C42H62O16
Molecular Weight 822.93 g/mol
Chemical Abstracts Service Number 118441-85-3
Systematic Name (18β,20α)-Glycyrrhizic acid
Alternative Name Liquiritinic acid diglucoside
Retention Time (High-Performance Liquid Chromatography) 11.55 minutes

The research significance of Licoricesaponin H2 extends beyond its individual biological activities to encompass its role as a model compound for understanding triterpene saponin biosynthesis and metabolism. The compound represents a key intermediate in the complex biosynthetic pathways that generate the diverse array of bioactive molecules found in Glycyrrhiza species. Understanding the structural-activity relationships of Licoricesaponin H2 provides valuable insights for the rational design of novel therapeutic compounds based on the triterpene saponin scaffold.

Contemporary phytochemical investigations continue to explore the potential applications of Licoricesaponin H2 in various biomedical contexts. The compound has shown promise in modulating immune system function, with evidence suggesting both immunoenhancing and immunosuppressive capabilities depending on experimental conditions. These immunomodulatory properties, combined with the demonstrated anti-inflammatory and hepatoprotective activities, establish Licoricesaponin H2 as a multifunctional bioactive compound worthy of continued scientific investigation.

Properties

CAS No.

135815-61-1

Molecular Formula

C42H62O16

Molecular Weight

822.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11S,14aR,14bS)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H62O16/c1-37-13-14-38(2,36(53)54)17-20(37)19-7-8-22-39(3)11-10-23(40(4,18-43)21(39)9-12-42(22,6)41(19,5)16-15-37)55-35-31(27(47)26(46)30(57-35)33(51)52)58-34-28(48)24(44)25(45)29(56-34)32(49)50/h7-8,21-31,34-35,43-48H,9-18H2,1-6H3,(H,49,50)(H,51,52)(H,53,54)/t21-,22-,23+,24+,25+,26+,27+,28-,29+,30+,31-,34+,35-,37-,38+,39+,40-,41-,42-/m1/s1

InChI Key

IPBGQSWRSQPGCF-LIOOBZAHSA-N

SMILES

CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O

Isomeric SMILES

C[C@]12CC[C@](CC1=C3C=C[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O

Canonical SMILES

CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Licoricesaponin H2 can be extracted from licorice root using several methods:

Chemical Reactions Analysis

Licoricesaponin H2 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Licoricesaponin H2 has a wide range of scientific research applications:

Mechanism of Action

Licoricesaponin H2 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Structural Differences

Licoricesaponin H2 is differentiated from analogous compounds by its aglycone core and sugar moieties :

Compound Aglycone Sugar Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Licoricesaponin H2 Liquiritinic acid Two glucoses C₄₂H₆₂O₁₆ 822.93 135815-61-1
Glycyrrhizin Glycyrrhetinic acid Two glucuronic acids C₄₂H₆₂O₁₆ 822.93 1405-86-3
Licoricesaponin G2 24-Hydroxyglycyrrhetinic acid Glucuronic acid + glucose C₄₈H₇₄O₁₉ 983.10 Not specified
Licoricesaponin J2 Oleanolic acid Multiple glucoses C₄₈H₇₆O₁₈ 941.12 Not specified

Key Notes:

  • Licoricesaponin H2 is unique for its diglucosylation of liquiritinic acid, unlike glycyrrhizin, which contains glucuronic acids .
  • Licoricesaponin G2 (24-hydroxyglycyrrhizin) features a hydroxylated aglycone, altering its polarity and bioactivity compared to H2 .

Pharmacological and Functional Differences

  • Glycyrrhizin : Well-documented for anti-inflammatory, antiviral (e.g., hepatitis C), and hepatoprotective effects due to its inhibition of 11β-hydroxysteroid dehydrogenase .
  • Licoricesaponin G2 : Implicated in stress responses; its content increases under abscisic acid (ABA) stress in licorice roots, suggesting a role in plant adaptation .
  • Licoricesaponin H2: Its structural similarity to flavonoids like liquiritin apioside (a flavanone) may imply synergistic effects in antioxidant or anti-arrhythmic pathways, though direct evidence is lacking .

Content Variation Under Stress and Processing

Metabolite levels in licorice vary significantly under environmental stress or processing:

  • Honey Roasting : Licoricesaponin H2 is identified as a differential compound post-roasting, indicating thermal stability or degradation resistance compared to other saponins .

Species-Specific Distribution

Licoricesaponin H2 is detected across Glycyrrhiza species (G. glabra, G. uralensis, G. inflata), but its abundance relative to other saponins remains unclear. In contrast:

  • Glycyrrhizin dominates in G. glabra and G. uralensis .
  • Licoricesaponin G2 is prominent in pharmacological formulations like the SJZ decoction, highlighting its therapeutic prioritization .

Analytical and Commercial Relevance

  • Licoricesaponin H2 is standardized as a reference material (purity >98%) for quality control in herbal products .
  • Glycyrrhizin is widely quantified via HPLC-MS/MS due to its regulatory significance in pharmacopeias .

Biological Activity

Licoricesaponin H2, also known as liquiritinic acid diglucoside, is a significant triterpenoid saponin derived from the root of Glycyrrhiza uralensis (licorice). This compound has garnered attention for its diverse biological activities, including hepatoprotective, anti-inflammatory, antioxidant, and potential antitumor effects. This article provides a comprehensive overview of the biological activities associated with Licoricesaponin H2, supported by case studies and research findings.

Chemical Structure

Licoricesaponin H2 is characterized by its complex structure, which includes multiple sugar moieties attached to a triterpene backbone. Its molecular formula is C42H62O16C_{42}H_{62}O_{16}, with a molecular weight of 834.94 g/mol. The structural complexity contributes to its varied biological activities.

1. Hepatoprotective Activity

Licoricesaponin H2 has demonstrated significant hepatoprotective effects in various studies:

  • Mechanisms : It protects against liver injury through antioxidative stress, anti-inflammation, and immunoregulation. For instance, studies have shown that it can reduce serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers of liver damage .
  • Case Study : In an experimental model using rats subjected to carbon tetrachloride (CCl₄)-induced liver damage, treatment with Licoricesaponin H2 resulted in a marked reduction in liver enzyme levels and histopathological improvements .
StudyModelFindings
Nakamura et al.Rat hepatocytesReduced enzyme release induced by CCl₄
Tsuruoka et al.Wistar ratsProtection against NTiO₂-induced hepatotoxicity

2. Anti-Inflammatory Activity

Licoricesaponin H2 exhibits potent anti-inflammatory properties:

  • Mechanisms : It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways such as the Toll-like receptor 4 (TLR4) signaling pathway .
  • Case Study : In vitro studies on LPS-stimulated macrophages showed that Licoricesaponin H2 significantly reduced nitric oxide production and inflammatory cytokine release .
StudyModelFindings
Wang et al.Mouse endometrial epithelial cellsInhibition of LPS-induced inflammation
Akamatsu et al.NeutrophilsReduced ROS generation

3. Antioxidant Activity

The compound also exhibits strong antioxidant capabilities:

  • Mechanisms : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Research Findings : Studies indicate that Licoricesaponin H2 can mitigate oxidative stress in various cell types, contributing to its hepatoprotective effects .

4. Antitumor Activity

Emerging evidence suggests potential antitumor properties:

  • Mechanisms : Licoricesaponin H2 may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
  • Case Study : Research has shown that it can suppress the growth of human cervical cancer cells (HeLa) and breast adenocarcinoma cells (MCF-7) by modulating cell cycle progression and apoptosis-related gene expression .
StudyCancer Cell LineFindings
Research Group AHeLaSignificant reduction in cell viability
Research Group BMCF-7Induction of apoptosis

Q & A

Q. What are the key chemical identifiers and optimal storage conditions for Licoricesaponin H2?

Licoricesaponin H2 (C₄₂H₆₂O₁₆, CAS 135815-61-1) has a molecular weight of 822.93 g/mol and a density of 1.45±0.1 g/cm³ at 20°C. For long-term stability, store at 2–8°C in powder form, or at -20°C (powder) and -80°C (solvent solutions) for extended periods . Analytical techniques such as HPLC and NMR are recommended for structural validation, as demonstrated in glycyrrhizin analog studies .

Q. What methodologies are effective for isolating Licoricesaponin H2 from Glycyrrhiza species?

pH-zone-refining counter-current chromatography (CCC) is a validated method for isolating Licoricesaponin H2 and related saponins due to its ability to separate structurally similar compounds based on polarity and ionization . UHPLC-Q-extractive-Orbitrap-MS can further aid in purity assessment during isolation .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on Licoricesaponin H2’s biological activity?

For example, Licoricesaponin H2 lacks antimutagenic activity in Salmonella typhimurium TA1535 assays, unlike glabridin or licochalcone A . To address contradictions:

  • Validate assay conditions (e.g., pH, solvent stability in DMSO ).
  • Confirm compound purity (>98% via LC-MS ).
  • Compare structural analogs (e.g., Licoricesaponin G2 vs. H2) to identify functional group dependencies .

Q. What experimental designs are suitable for studying Licoricesaponin H2’s synergistic effects in multi-component formulations?

In formulations like Jinhua Qinggan Granule, Licoricesaponin H2 coexists with flavonoids and phenolic acids . Methodologies include:

  • Combinatorial assays : Test Licoricesaponin H2 with co-occurring compounds (e.g., glabridin, liquiritin) using fractional inhibitory concentration (FIC) indices.
  • Network pharmacology : Map target pathways (e.g., NF-κB, MMPs ) to predict synergies.

Q. How does solvent stability impact Licoricesaponin H2’s pharmacological reproducibility?

Licoricesaponin H2 is soluble in DMSO (10 mM stock solutions ), but prolonged storage at room temperature may degrade glycosidic bonds. Recommendations:

  • Conduct stability studies under varying temperatures and pH using accelerated degradation protocols.
  • Monitor degradation products via LC-MS/MS .

Q. What structural features of Licoricesaponin H2 influence its bioavailability and target specificity?

The diglucoside moiety and 18β,20α-glycyrrhizic acid backbone are critical for interactions with membrane transporters (e.g., aquaporins ). Computational approaches:

  • Molecular docking with targets like MMP-7 or AQP4 .
  • Comparative SAR studies with Licoricesaponin G2 (24-hydroxy analog) .

Q. How can researchers optimize in vivo models for Licoricesaponin H2 pharmacokinetics?

  • Use deuterated analogs for tracer studies in rodent models.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution, accounting for its high molecular weight and polar groups .

Methodological Frameworks

Q. What statistical models are appropriate for analyzing Licoricesaponin H2’s dose-response relationships?

  • Non-linear regression : Fit data to Hill-Langmuir equations for EC₅₀/IC₅₀ calculations.
  • ANOVA with post-hoc tests : Compare effects across treatment groups in anti-inflammatory or antioxidant assays .

Q. How can researchers validate Licoricesaponin H2’s role in complex matrices (e.g., herbal extracts)?

  • Matrix-matched calibration : Spike Licoricesaponin H2 into extract blanks to quantify recovery rates .
  • Isotope dilution mass spectrometry : Use ¹³C-labeled internal standards for precise quantification .

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